3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole
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Description
The compound “3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidines can generally be synthesized through 1,3-dipolar cycloaddition reactions between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Scientific Research Applications
Anticancer Activity
Synthesis and biological evaluation studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit remarkable anticancer activity. For instance, a study by Abouzied et al. (2022) synthesized 1,3,4-thiadiazole derivatives that showed significant anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, surpassing the reference drug Harmine in efficacy. The compounds' structures were confirmed through spectral data, and molecular docking studies further established their binding modes with EGFR TK, suggesting a potential mechanism of action (Abouzied et al., 2022).
Antimicrobial Activity
Research on thiadiazole derivatives has also highlighted their antimicrobial potential. Farag et al. (2009) reported on the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring. These synthesized compounds exhibited moderate antimicrobial activity, indicating their potential as antimicrobial agents (Farag et al., 2009).
Electrochromic Materials
In materials science, thiadiazole derivatives have been explored for their application in electrochromic devices. Ming et al. (2015) designed and synthesized donor-acceptor-type conjugated polymers using thiadiazolo[3,4-c]pyridine as an electron acceptor. These polymers demonstrated favorable electrochromic properties, including fast switching time and high coloration efficiency, making them suitable for use in electrochromic displays and windows (Ming et al., 2015).
Antiviral and Enzyme Inhibition
Another study highlighted the in vitro antiviral activity and pharmacokinetics of a novel orally bioavailable inhibitor of human rhinovirus 3C protease. This compound demonstrated potent antiviral activity across various rhinovirus serotypes and related picornaviruses, suggesting its potential as a therapeutic agent for rhinovirus infections (Patick et al., 2005).
Properties
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,10,13H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWBSJXHBYUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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